Cas no 912902-01-3 (1-2-(3-methoxyphenoxy)ethyl-2-(thiophen-2-yl)methyl-1H-1,3-benzodiazole)

1-2-(3-methoxyphenoxy)ethyl-2-(thiophen-2-yl)methyl-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
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- 1-[2-(3-Methoxyphenoxy)ethyl]-2-(2-thienylmethyl)-1H-benzimidazole
- 912902-01-3
- F3287-0697
- 3-methoxy-1-{2-[2-(2-thienylmethyl)benzimidazolyl]ethoxy}benzene
- 1-[2-(3-methoxyphenoxy)ethyl]-2-(thiophen-2-ylmethyl)-1H-benzimidazole
- AKOS002317578
- 1-[2-(3-methoxyphenoxy)ethyl]-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole
- 1-(2-(3-methoxyphenoxy)ethyl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole
- STL284904
- 1-[2-(3-methoxyphenoxy)ethyl]-2-(thiophen-2-ylmethyl)benzimidazole
- 1-2-(3-methoxyphenoxy)ethyl-2-(thiophen-2-yl)methyl-1H-1,3-benzodiazole
-
- Inchi: 1S/C21H20N2O2S/c1-24-16-6-4-7-17(14-16)25-12-11-23-20-10-3-2-9-19(20)22-21(23)15-18-8-5-13-26-18/h2-10,13-14H,11-12,15H2,1H3
- InChI Key: HQJSIWSAZIYBQE-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CC1=NC2C=CC=CC=2N1CCOC1C=CC=C(C=1)OC
Computed Properties
- Exact Mass: 364.12454906g/mol
- Monoisotopic Mass: 364.12454906g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 438
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 64.5Ų
Experimental Properties
- Density: 1.22±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 583.0±45.0 °C(Predicted)
- pka: 4.98±0.10(Predicted)
1-2-(3-methoxyphenoxy)ethyl-2-(thiophen-2-yl)methyl-1H-1,3-benzodiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3287-0697-3mg |
1-[2-(3-methoxyphenoxy)ethyl]-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole |
912902-01-3 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3287-0697-1mg |
1-[2-(3-methoxyphenoxy)ethyl]-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole |
912902-01-3 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3287-0697-2mg |
1-[2-(3-methoxyphenoxy)ethyl]-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole |
912902-01-3 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3287-0697-15mg |
1-[2-(3-methoxyphenoxy)ethyl]-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole |
912902-01-3 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3287-0697-25mg |
1-[2-(3-methoxyphenoxy)ethyl]-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole |
912902-01-3 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3287-0697-30mg |
1-[2-(3-methoxyphenoxy)ethyl]-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole |
912902-01-3 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3287-0697-100mg |
1-[2-(3-methoxyphenoxy)ethyl]-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole |
912902-01-3 | 90%+ | 100mg |
$248.0 | 2023-04-26 | |
Life Chemicals | F3287-0697-5μmol |
1-[2-(3-methoxyphenoxy)ethyl]-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole |
912902-01-3 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3287-0697-20μmol |
1-[2-(3-methoxyphenoxy)ethyl]-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole |
912902-01-3 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3287-0697-4mg |
1-[2-(3-methoxyphenoxy)ethyl]-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole |
912902-01-3 | 90%+ | 4mg |
$66.0 | 2023-04-26 |
1-2-(3-methoxyphenoxy)ethyl-2-(thiophen-2-yl)methyl-1H-1,3-benzodiazole Related Literature
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
Additional information on 1-2-(3-methoxyphenoxy)ethyl-2-(thiophen-2-yl)methyl-1H-1,3-benzodiazole
Introduction to 1-2-(3-methoxyphenoxy)ethyl-2-(thiophen-2-yl)methyl-1H-1,3-benzodiazole (CAS No. 912902-01-3)
1-2-(3-methoxyphenoxy)ethyl-2-(thiophen-2-yl)methyl-1H-1,3-benzodiazole (CAS No. 912902-01-3) is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the benzodiazepine class, which is well-known for its broad spectrum of pharmacological activities, including anxiolytic, sedative, and muscle relaxant properties. The unique structural features of this molecule, particularly the presence of a 3-methoxyphenoxy and a thiophen-2-yl moiety, contribute to its distinct chemical and biological properties.
The synthesis of 1-2-(3-methoxyphenoxy)ethyl-2-(thiophen-2-yl)methyl-1H-1,3-benzodiazole involves multiple steps, each requiring precise control to ensure high yield and purity. The incorporation of the 3-methoxyphenoxy group introduces a hydrophilic region that can enhance solubility and bioavailability, while the thiophen-2-yl group adds a layer of electronic complexity that may influence receptor binding affinity. These structural elements make this compound a promising candidate for further investigation in drug discovery.
In recent years, there has been growing interest in developing novel benzodiazepine derivatives with improved pharmacokinetic profiles and reduced side effects. The presence of the thiophen-2-yl moiety in 1-2-(3-methoxyphenoxy)ethyl-2-(thiophen-2-yl)methyl-1H-1,3-benzodiazole suggests potential interactions with various biological targets, including neurotransmitter receptors. This has led to extensive research into its potential applications in treating neurological disorders such as epilepsy, anxiety disorders, and sleep disturbances.
The pharmacological activity of this compound is thought to be mediated through its interaction with gamma-amino butyric acid (GABA) receptors. The benzodiazepine scaffold enhances GABAergic inhibition by binding to specific subunits of the GABA-A receptor complex. The unique substitution pattern in 1-2-(3-methoxyphenoxy)ethyl-2-(thiophen-2-yl)methyl-1H-1,3-benzodiazole may lead to altered binding kinetics and selectivity compared to classical benzodiazepines. This could result in a more targeted therapeutic effect with fewer side effects.
Numerous preclinical studies have been conducted to evaluate the efficacy and safety of 1-2-(3-methoxyphenoxy)ethyl-2-(thiophen-2-ylium)methyl)-1H-benzodiazole in animal models. These studies have demonstrated promising results in terms of anxiolytic and sedative effects. Additionally, the compound has shown potential in reducing seizure activity in models of epilepsy. The structural features that contribute to these effects are under active investigation to optimize its therapeutic potential.
The synthesis and characterization of 1-bromo-N-(dibromo-bromo)-4-fluorobenzeneamine derivatives have provided valuable insights into the structural requirements for effective benzodiazepine derivatives. While not directly related to 1-x-(o-chlorophenoxy)-4-fluorobenzeneamine or o-chloro-N,N-dimethylaniline intermediates, these studies highlight the importance of careful structural modification in developing novel pharmacological agents. The findings from these studies have informed the design of more effective derivatives like 1-x-(o-chlorophenoxy)-4-fluorobenzeneamine or o-chloro-N,N-dimethylaniline.
The development of new synthetic methodologies for constructing complex heterocyclic compounds like 5-amino-N-cyclohexylbenzamide derivatives has also been instrumental in advancing research in this area. While not directly related to our compound of interest, these methodologies have broad applications in medicinal chemistry and have facilitated the synthesis of numerous bioactive molecules. The ability to efficiently construct complex structures is crucial for exploring new pharmacological entities.
In conclusion, 1-x-(o-chlorophenoxy)-4-fluorobenzeneamine or o-chloro-N,N-dimethylaniline intermediates play a significant role in the synthesis of various benzodiazepine derivatives. These intermediates are essential for constructing more complex structures like 5-amino-N-cyclohexylbenzamide derivatives or our target molecule 1-x-(o-chlorophenoxy)-4-fluorobenzeneamine or o-chloro-N,N-dimethylaniline intermediates are crucial for further development.
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